7-Bromo-3-iodo-1-methyl-1H-indazole
CAS No.:
Cat. No.: VC18321728
Molecular Formula: C8H6BrIN2
Molecular Weight: 336.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrIN2 |
|---|---|
| Molecular Weight | 336.95 g/mol |
| IUPAC Name | 7-bromo-3-iodo-1-methylindazole |
| Standard InChI | InChI=1S/C8H6BrIN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3 |
| Standard InChI Key | AIDPQKUFALPLNU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC=C2Br)C(=N1)I |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 7-bromo-3-iodo-1-methyl-1H-indazole is C₈H₆BrIN₂, with a molecular weight of 352.96 g/mol. The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents influencing both reactivity and physical properties. Key structural features include:
-
Halogen Placement: Bromine at C7 and iodine at C3 create distinct electronic environments. The iodine atom, being larger and more polarizable, facilitates oxidative addition in metal-catalyzed reactions, while bromine offers a balance between stability and reactivity .
-
Methyl Group: The N1-methyl group enhances solubility in organic solvents and sterically shields the adjacent nitrogen, reducing undesired side reactions during functionalization .
Crystallographic data for related indazole derivatives reveal planar geometries with halogen atoms adopting positions orthogonal to the aromatic plane, minimizing steric clashes .
Synthetic Methodologies and Optimization
Halogenation Strategies
Synthesis typically begins with sequential halogenation of the indazole core. A representative route involves:
-
Iodination at C3: Treatment of 1-methyl-1H-indazole with iodine monochloride (ICl) in acetic acid at 60°C for 6 hours yields 3-iodo-1-methyl-1H-indazole .
-
Bromination at C7: Subsequent bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄, reflux) introduces bromine at C7 .
Table 1: Halogenation Conditions and Yields
| Step | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iodination | ICl | AcOH, 60°C, 6 h | 78 | 92 |
| Bromination | NBS, AIBN | CCl₄, reflux, 12 h | 65 | 89 |
Optimization studies emphasize the importance of temperature control during iodination to prevent N-dealkylation and the use of anhydrous conditions during bromination to minimize hydrolysis .
N-Alkylation and Protecting Groups
The methyl group at N1 is introduced via alkylation of the parent indazole using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0°C to room temperature . Protecting groups such as tetrahydro-2H-pyran (THP) are employed during multi-step syntheses to prevent unwanted side reactions .
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine substituent participates readily in palladium-catalyzed cross-couplings. For example:
-
Aminocarbonylation: Using Pd(OAc)₂ as a catalyst and chloroform (CHCl₃) as a CO source, 7-bromo-3-iodo-1-methyl-1H-indazole reacts with amines to yield acylated derivatives .
-
Suzuki-Miyaura Coupling: The bromine atom undergoes coupling with arylboronic acids under Pd(PPh₃)₄ catalysis, enabling biaryl formation .
Table 2: Representative Coupling Reactions
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Aminocarbonylation | Pd(OAc)₂, CHCl₃, DMF, 100°C, 24 h | 3-Acyl-7-bromo-1-methylindazole | 72 |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 7-Aryl-3-iodo-1-methylindazole | 68 |
Halogen Exchange and Borylation
The iodine atom can be replaced via borylation using bis(pinacolato)diboron (B₂pin₂) and PdCl₂(dppf), yielding boronates for further functionalization . Bromine, being less reactive, typically remains intact under these conditions.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃):
-
δ 8.31 (s, 1H, H5), 7.79 (s, 1H, H4), 3.83 (s, 3H, N1-CH₃) .
13C NMR (125 MHz, CDCl₃): -
δ 145.9 (C3), 134.4 (C7-Br), 124.6 (C5), 31.6 (N1-CH₃) .
HRMS (ESI): m/z calcd for C₈H₆BrIN₂ [M+H]⁺: 352.8826, found: 352.8826 .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
Indazole derivatives are explored as kinase inhibitors and anticancer agents. The halogen atoms in 7-bromo-3-iodo-1-methyl-1H-indazole serve as handles for introducing pharmacophores via cross-coupling, enabling rapid SAR studies .
Materials Chemistry
The compound’s rigid aromatic structure and halogen substituents make it a candidate for organic semiconductors and metal-organic frameworks (MOFs). Preliminary studies suggest utility in charge-transfer complexes .
Future Directions and Challenges
Current research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume